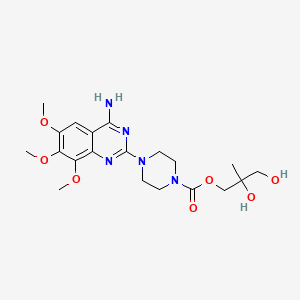

1-Hydroxytrimazosin

Description

1-Hydroxytrimazosin is a metabolite identified in studies analyzing the extracellular products of Bacillus subtilis subsp. stecoris. It is characterized by a hydroxyl group attached to the parent compound, trimazosin, a quinazoline-derived alpha-1 adrenergic receptor antagonist used clinically for hypertension management. The hydroxylation likely alters its physicochemical properties, such as polarity and solubility, which may influence its pharmacokinetic profile and biological activity.

Properties

CAS No. |

88321-10-2 |

|---|---|

Molecular Formula |

C20H29N5O7 |

Molecular Weight |

451.5 g/mol |

IUPAC Name |

(2,3-dihydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C20H29N5O7/c1-20(28,10-26)11-32-19(27)25-7-5-24(6-8-25)18-22-14-12(17(21)23-18)9-13(29-2)15(30-3)16(14)31-4/h9,26,28H,5-8,10-11H2,1-4H3,(H2,21,22,23) |

InChI Key |

VEBRPYJKGGXNTN-UHFFFAOYSA-N |

SMILES |

CC(CO)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O |

Canonical SMILES |

CC(CO)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O |

Synonyms |

1-hydroxytrimazosin 2-hydroxy-2-hydroxymethylpropyl-4(4-amino-6,7,8-trimethoxy-2-quinazolinyl)-1-piperazine carboxylic acid CP 23,445 CP 23445 CP-23445 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trimazosin Hydrochloride

- Structure : Trimazosin (CAS: 53746-46-6) is a quinazoline derivative with a piperazinyl side chain. The parent compound lacks the hydroxyl group present in 1-Hydroxytrimazosin.

- Pharmacology : As an alpha-1 adrenergic blocker, trimazosin reduces blood pressure by vasodilation. Its metabolite, this compound, may retain partial receptor affinity but with modified absorption and excretion due to increased hydrophilicity.

- Clinical Use : Approved for hypertension, trimazosin’s therapeutic effects are well-documented, whereas this compound’s bioactivity remains understudied .

Hydroxysimazine (2-Hydroxysimazine)

- Structure: A triazine derivative with hydroxyl and ethylamino substituents (CAS: 2599-11-3). Unlike this compound’s quinazoline core, hydroxysimazine features a triazinone ring.

- Function : Hydroxysimazine is a degradation product of simazine, a herbicide. The hydroxyl group enhances environmental persistence but reduces herbicidal activity compared to its chlorinated precursor.

- Toxicity : Simazine derivatives are associated with endocrine-disrupting effects, while this compound’s toxicity profile is uncharacterized .

Fenpyroximate

- Structure : An acaricide with a pyrazole moiety, unrelated to quinazolines or triazines.

- Activity : In the same metabolomics study, fenpyroximate showed comparable retention time (5.91 min) to this compound but a higher VIP score (1.90 vs. 1.87), indicating stronger discriminatory power in the model .

Comparative Data Table

| Compound | Core Structure | Key Substituents | Biological Role | VIP Score | FC | p-value |

|---|---|---|---|---|---|---|

| This compound | Quinazoline | Hydroxyl, piperazinyl | Metabolite (potential antimicrobial) | 1.87 | 0.75 | <0.01 |

| Trimazosin | Quinazoline | Piperazinyl | Antihypertensive | N/A | N/A | N/A |

| Hydroxysimazine | Triazinone | Hydroxyl, ethylamino | Herbicide degradation product | N/A | N/A | N/A |

| Fenpyroximate | Pyrazole | Benzoyl, methoxy | Acaricide | 1.90 | 0.69 | <0.01 |

Key Research Findings

Structural Impact on Activity : Hydroxylation in this compound may reduce membrane permeability compared to trimazosin, limiting its CNS penetration but enhancing renal excretion .

agricultural) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.